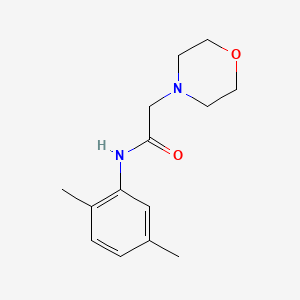

![molecular formula C17H15N3OS B5507184 N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5507184.png)

N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including cyclization of amino-carbethoxy benzothiophenes with formamide, leading to various benzothienopyrimidinones and their derivatives. A notable example is the synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones via base-catalyzed reactions involving nucleophilic reagents and carbodiimides obtained from the aza-Wittig reaction of iminophosphorane with aromatic isocyanates (Chen & Liu, 2019).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of benzothienopyrimidinones. The crystal and molecular structure of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, a closely related compound, reveals intermolecular interactions and stabilization mechanisms critical for understanding the structural basis of its reactivity and interaction with biological targets (Ziaulla et al., 2012).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, including electrophilic substitutions and cyclocondensation, leading to various derivatives with potential biological activities. These reactions are crucial for modifying the compound's structure to enhance its biological efficacy and selectivity (Wagner, Vieweg, & Leistner, 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. Detailed analysis of these properties is essential for its formulation and application in medicinal chemistry (Chen & Liu, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological targets, are fundamental for understanding the compound's potential as a therapeutic agent. Its reactivity and stability are influenced by its molecular structure and the presence of functional groups (Ziaulla et al., 2012).

科学的研究の応用

Synthesis Techniques

Researchers have developed methods for synthesizing tetrahydrobenzothiophene derivatives, demonstrating the versatility of these compounds in organic synthesis. For example, Abdalha et al. (2011) explored the synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives using microwave irradiation, highlighting efficient routes for producing complex structures (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Medicinal Chemistry Applications

Several studies have focused on the biological activities of benzothiophene derivatives. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents with significant COX-2 selectivity and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitumor Agents

Compounds based on the tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl structure have been investigated for their antimicrobial and antitumor properties. Hafez, Alsalamah, and El-Gazzar (2017) synthesized a series of compounds that exhibited potent antitumor and antibacterial activities, showcasing the therapeutic potential of benzothienopyrimidine derivatives (Hafez, Alsalamah, & El-Gazzar, 2017).

Materials Science Applications

In materials science, Srivastava et al. (2017) reported the synthesis of pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties. These findings illustrate the potential of benzothienopyrimidine derivatives in the development of novel luminescent materials (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

作用機序

The synthesized compounds have shown in vitro anticancer activity against NCI-60 human tumor cell lines . Among the compounds tested, N-(pyridine-3-yl)acetamide derivative exhibited significant activity against several cancer cell lines, including SF-539 (CNS cancer), HCT-116 (colon cancer), OVCAR-8 (ovarian cancer), PC-3 (prostate cancer), and CCRF-CEM (leukemia) .

Safety and Hazards

特性

IUPAC Name |

N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-16(11-6-2-1-3-7-11)20-15-14-12-8-4-5-9-13(12)22-17(14)19-10-18-15/h1-3,6-7,10H,4-5,8-9H2,(H,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMDOOFPPGDNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5507124.png)

![5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5507134.png)

![7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5507147.png)

![5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5507150.png)

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5507156.png)

![1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5507163.png)

![4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5507176.png)

![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)

![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)